molecular formula C14H15N5O B8610680 N-(3-imidazol-1-ylpropyl)-1H-indazole-3-carboxamide

N-(3-imidazol-1-ylpropyl)-1H-indazole-3-carboxamide

Cat. No.: B8610680
M. Wt: 269.30 g/mol
InChI Key: ZRNNIPSVRCOTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-imidazol-1-ylpropyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C14H15N5O and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H15N5O/c20-14(16-6-3-8-19-9-7-15-10-19)13-11-4-1-2-5-12(11)17-18-13/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,20)(H,17,18)

InChI Key

ZRNNIPSVRCOTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indazole-3-carboxylic acid (810 mg, 5 mmol) is heated at 60° C. in the presence of carbonyldiimidazole (891 mg, 5.5 mmol) in N,N-dimethylformamide (DMF) (14 ml) under argon for 3 h. 1-(3-Aminopropyl)-imidazole (597 μl, 5 mmol) in solution in DMF (2 ml) is added and the mixture is heated for 2 h and 20 min at 60° C. After cooling, the DMF is evaporated under vacuum to give a yellow oil which is chromatographed on 54 g of silica. The compound obtained is eluted with an ethyl acetate (AcOEt)/methanol (MeOH) (9/1) mixture.
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
891 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
597 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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